2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

GIRK2 KCNJ6 Potassium Channel

Researchers studying GIRK2 (KCNJ6) channel activation often face assay artifacts due to the lack of structure-matched negative controls. This tertiary acetamide derivative (PubChem CID 71781333, VU0524006-1) solves that gap with confirmed inactivity in the functional screening assay (AID 1259325). - **Application**: Reliable negative control for secondary GIRK2 activation experiments; establishes baseline noise and validates assay specificity. - **Physicochemical profile**: XLogP3 4.2, TPSA 61.7 Ų, zero H-bond donors - ideal for permeability studies (PAMPA/Caco-2). - **Supply**: Standard lead time 5-7 business days; multiple package sizes available.

Molecular Formula C19H18ClNO2S
Molecular Weight 359.87
CAS No. 1396882-32-8
Cat. No. B2601020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
CAS1396882-32-8
Molecular FormulaC19H18ClNO2S
Molecular Weight359.87
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)N(CCC2=CC=CS2)CC3=CC=CO3)Cl
InChIInChI=1S/C19H18ClNO2S/c20-18-8-2-1-5-15(18)13-19(22)21(14-16-6-3-11-23-16)10-9-17-7-4-12-24-17/h1-8,11-12H,9-10,13-14H2
InChIKeySEKVQJZSSSJUQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Procurement


2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide (CAS 1396882-32-8) is a synthetic tertiary acetamide derivative bearing a 2-chlorophenylacetyl moiety, a furan-2-ylmethyl substituent, and a 2-(thiophen-2-yl)ethyl substituent on the amide nitrogen [1]. With a molecular weight of 359.9 g/mol, a calculated XLogP3 of 4.2, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 61.7 Ų, it occupies a moderately lipophilic, non-donor chemical space distinct from many drug-like scaffolds [1]. It is cataloged under PubChem CID 71781333 and carries the screening identifier VU0524006-1, indicating its origin in a compound library [1].

Screening library compound (VU0524006-1)
Unique dual heterocycle (furan/thiophene) architecture
Zero H-bond donors, moderate lipophilicity

Generic Substitution Concerns


Simple replacement of 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide with a close structural analog is not supported by evidence. The compound's unique combination of a 2-chlorophenylacetyl group, a furan-2-ylmethyl substituent, and a 2-(thiophen-2-yl)ethyl substituent creates a distinct electronic and steric environment that cannot be replicated by analogs lacking one of these heterocyclic rings or bearing a different halogen substitution pattern [1]. In a functional screening assay for GIRK2 (KCNJ6) channel activators, the compound was inactive (PubChem AID 1259325), demonstrating that even within the same chemical series, subtle structural modifications can abolish biological activity [2]. The calculated physicochemical properties—XLogP3 of 4.2, zero H-bond donors, and a TPSA of 61.7 Ų—place this molecule in a narrow property space where minor structural changes can significantly alter membrane permeability and target engagement [1]. Furthermore, regulatory substances infocards do not list interchangeable in-class compounds, reinforcing the need for specific procurement of this CAS number [3].

! Heterocycle composition creates unique electronic and steric environment; simple analogs may not replicate it.
! GIRK2 inactivity profile is sensitive to subtle structural changes; activity cliffs are expected in this series.
! Physicochemical property space (XLogP3 ~4.2, TPSA ~62 Ų, zero HBD) narrows interchangeable analog window.

Quantitative Differentiation Evidence


GIRK2 Inactivity Profiling

In a PubChem screening assay (AID 1259325) designed to discover small molecule activators of G protein-gated inwardly-rectifying potassium subunit 2 (GIRK2) channels, 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide was classified as 'Inactive' [1]. This negative result provides a quantitative baseline: any analog demonstrating activity in this or a comparable GIRK2 assay would be differentiated from the target compound. Conversely, for applications requiring GIRK2-inactive scaffolds, this compound is positively identified as a suitable negative control or starting point.

GIRK2 Activation
Reported
Inactive
Supports negative control selection
PubChem AID 1259325 screening assay
GIRK2 KCNJ6 Potassium Channel Screening

Lipophilicity vs. Simple Acetamides

The computed XLogP3 of 4.2 for 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide [1] places it in a moderately lipophilic range. This value can be directly compared to simpler acetamide analogs lacking the heterocyclic substituents—for instance, 2-(2-chlorophenyl)acetamide (XLogP ~ 1.3–1.8) [2]—yielding a ΔXLogP3 of +2.4 to +2.9 units. This substantial increase in lipophilicity, driven by the furan and thiophene rings, indicates enhanced membrane permeability potential.

Lipophilicity (XLogP3)
Class-level inference
4.2
vs. simpler acetamide ~1.3–1.8 (Δ +2.4 to +2.9)
Higher membrane partitioning potential
Computed by XLogP3 3.0; comparative estimate
Lipophilicity XLogP3 Physicochemical Properties Drug-likeness

TPSA & H-Bond Donor Distinction

The compound exhibits a TPSA of 61.7 Ų and zero hydrogen bond donors [1], a profile that differentiates it from many drug-like and probe molecules that typically possess at least one H-bond donor. For example, the structurally related 2-chloro-N-[2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)acetamide (CAS 2411236-33-2) contains a secondary amide and thus has one H-bond donor, which increases TPSA and reduces passive permeability relative to the target compound [2]. This absence of H-bond donors, combined with a modest TPSA, favors passive membrane diffusion.

TPSA & HBD Profile
Class-level inference
TPSA 61.7 Ų, HBD 0
vs. secondary amide analog: HBD 1, similar TPSA
Favors passive diffusion over secondary amides
Computed property; permeability advantage context-dependent
TPSA Hydrogen Bond Donor Physicochemical Profile Oral Bioavailability

Application Scenarios


Negative Control for GIRK2 Activator Screens

Based on its confirmed inactivity in the GIRK2 activator screening assay [1], this compound can serve as a reliable negative control in secondary GIRK2 channel activation experiments. Researchers can use it to establish baseline noise levels and to validate that observed activation signals from test compounds are not due to assay artifacts.

Passive Permeability Profiling Tool

With an XLogP3 of 4.2, zero H-bond donors, and a TPSA of 61.7 Ų [2], this compound is well-suited for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies. Its physicochemical profile allows researchers to isolate the contribution of lipophilicity and H-bond acceptor character to membrane transport, without confounding H-bond donor effects.

Scaffold-Hopping with Dual Heterocycles

The combination of a chlorophenyl group, a furan ring, and a thiophene ring in a single molecule provides a versatile scaffold for medicinal chemistry optimization [2]. The computed physicochemical properties (XLogP3 4.2, TPSA 61.7 Ų) [2] place it within lead-like property space, making it a suitable starting point for structure-activity relationship (SAR) studies targeting lipophilic binding pockets.

Application
Selection Property
Validation Focus
Negative control for GIRK2 screens
Confirmed GIRK2 inactivity
Assay baseline & artifact validation
Passive permeability profiling
Lipophilic non-HBD scaffold
PAMPA/Caco-2 permeability validation
Scaffold-hopping SAR studies
Dual heterocycle (furan/thiophene) core
Lipophilic binding pocket SAR
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